molecular formula C8H14N2O B8721220 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol CAS No. 177940-21-5

2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol

Cat. No.: B8721220
CAS No.: 177940-21-5
M. Wt: 154.21 g/mol
InChI Key: SENLEHBGLMHBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

177940-21-5

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-7(2)10-5-3-8(9-10)4-6-11/h3,5,7,11H,4,6H2,1-2H3

InChI Key

SENLEHBGLMHBRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 gm (9.0 mMol) 2-(3-pyrazolyl)-1-ethanol in 36 mL dimethylformamide were added 2.38 gm (22.5 mMol) sodium carbonate followed by the dropwise addition of a solution of 0.89 mL (9.0 mMol) 2-iodopropane in 8 mL dimethylformamide. The reaction mixture was heated to 100° C. for 18 hours. The reaction mixture was then cooled to ambient and then concentrated under reduced pressure. The residue was partitioned between water and dichloromethane. The organic phase was then washed with water followed by saturated aqueous sodium chloride and was then dried over sodium sulfate. The remaining organics were concentrated under reduced pressure to give 0.36 gm (26.0%) of the title compound as a brown oil. 1H-NMR (DMSO-d6): δ7.50 (s, 1H); 7.25 (s, 1H); 4.60 (t, 1H); 4.40 (m, 1H); 3.50 (m, 2H); 2.55 (t, 2H); 1.35(d, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
26%

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